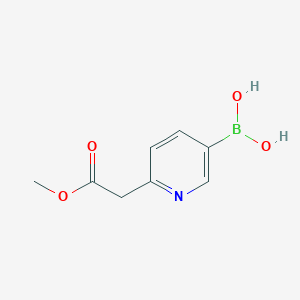

(6-(2-Methoxy-2-oxoethyl)pyridin-3-yl)boronic acid

Description

Properties

IUPAC Name |

[6-(2-methoxy-2-oxoethyl)pyridin-3-yl]boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BNO4/c1-14-8(11)4-7-3-2-6(5-10-7)9(12)13/h2-3,5,12-13H,4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBAGVOWBTOSDLY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CN=C(C=C1)CC(=O)OC)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.98 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-(2-Methoxy-2-oxoethyl)pyridin-3-yl)boronic acid typically involves the reaction of 6-bromo-3-pyridinecarboxaldehyde with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, and requires a base such as potassium carbonate. The reaction mixture is heated to facilitate the coupling reaction, resulting in the formation of the boronic acid derivative.

Industrial Production Methods

Industrial production of (6-(2-Methoxy-2-oxoethyl)pyridin-3-yl)boronic acid follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is typically purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

(6-(2-Methoxy-2-oxoethyl)pyridin-3-yl)boronic acid undergoes various types of chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base. The reaction forms a new carbon-carbon bond, resulting in the formation of biaryl or styrene derivatives.

Oxidation: The boronic acid group can be oxidized to form the corresponding boronic ester or borate.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Palladium Catalysts: Commonly used in Suzuki-Miyaura coupling reactions.

Bases: Potassium carbonate, sodium hydroxide, or cesium carbonate.

Solvents: Tetrahydrofuran (THF), dimethylformamide (DMF), or toluene.

Major Products Formed

Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

Boronic Esters: Formed through oxidation reactions.

Substituted Pyridines: Formed through nucleophilic substitution.

Scientific Research Applications

Chemical Synthesis

Carbon-Carbon Bond Formation

One of the primary applications of (6-(2-Methoxy-2-oxoethyl)pyridin-3-yl)boronic acid is in organic synthesis, especially in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions. This reaction is vital for constructing complex organic molecules, making this compound a valuable reagent in synthetic organic chemistry .

Reagent in Organic Reactions

In addition to its role in Suzuki-Miyaura reactions, this boronic acid derivative is utilized as a reagent in various other chemical transformations. Its ability to act as a nucleophile allows it to participate in cross-coupling reactions, which are essential for synthesizing pharmaceuticals and other bioactive compounds .

Biological Applications

Synthesis of Bioactive Molecules

(6-(2-Methoxy-2-oxoethyl)pyridin-3-yl)boronic acid is employed in the synthesis of biologically active molecules. Its derivatives have been explored for their potential therapeutic effects, particularly in developing new drugs targeting various diseases . The compound's structure allows for modifications that can enhance biological activity and selectivity.

Drug Development

The compound is also significant in medicinal chemistry, where it serves as a building block for designing new therapeutic agents. Its ability to form stable complexes with biological targets makes it a candidate for drug development, especially in creating inhibitors for specific enzymes or receptors .

Industrial Applications

Production of Advanced Materials

In industrial settings, (6-(2-Methoxy-2-oxoethyl)pyridin-3-yl)boronic acid is used in the production of advanced materials and polymers. Its reactivity allows it to be incorporated into polymer matrices, enhancing material properties such as strength and thermal stability .

Catalysis

This compound can also function as a catalyst or catalyst precursor in various chemical processes, contributing to the development of more efficient synthetic pathways in industrial chemistry .

Table 1: Summary of Research Applications

Case Study Example: Drug Development

Recent studies have highlighted the synthesis of novel compounds derived from (6-(2-Methoxy-2-oxoethyl)pyridin-3-yl)boronic acid that exhibit promising activity against specific cancer cell lines. The structure-activity relationship studies indicate that modifications at the pyridine ring significantly influence the anticancer properties of the resulting compounds .

Mechanism of Action

The mechanism of action of (6-(2-Methoxy-2-oxoethyl)pyridin-3-yl)boronic acid in Suzuki-Miyaura coupling involves the following steps:

Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.

Transmetalation: The boronic acid transfers its organic group to the palladium complex.

Reductive Elimination: The palladium complex undergoes reductive elimination, forming the new carbon-carbon bond and regenerating the palladium catalyst.

Comparison with Similar Compounds

Comparison with Similar Pyridinyl Boronic Acids

Structural and Functional Group Variations

The reactivity, stability, and applications of pyridinyl boronic acids are highly dependent on substituent type, position, and electronic properties. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Pyridinyl Boronic Acids

*Calculated based on formula C₈H₁₀BNO₄.

Electronic and Steric Effects

Electron-Withdrawing Groups (EWGs):

- The trifluoromethoxy group in (6-(trifluoromethoxy)pyridin-3-yl)boronic acid significantly increases electrophilicity, accelerating Suzuki reactions but may reduce stability due to hydrolysis sensitivity .

- The methoxy-oxoethyl group in the target compound provides moderate electron withdrawal, balancing reactivity and stability.

Steric Effects:

- Bulky substituents like ethanesulfonyl or trifluoromethoxy at the 6-position can hinder cross-coupling efficiency due to steric hindrance around the boronic acid group .

Biological Activity

(6-(2-Methoxy-2-oxoethyl)pyridin-3-yl)boronic acid is a compound of interest due to its potential biological activities, particularly in cancer therapy and enzyme inhibition. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cell lines, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound features a pyridine ring substituted with a boronic acid group and a methoxy-oxoethyl side chain. This unique structure is essential for its biological interactions.

Research indicates that compounds similar to (6-(2-Methoxy-2-oxoethyl)pyridin-3-yl)boronic acid can interact with various biological targets, including:

- Enzyme Inhibition : Boronic acids are known to inhibit serine proteases and other enzymes by forming reversible covalent bonds with the active site.

- Cancer Cell Cytotoxicity : Studies have shown that modifications to the pyridine ring can enhance cytotoxic effects against multidrug-resistant (MDR) cancer cell lines by altering the compound's interaction with cellular pathways.

Table 1: Cytotoxicity of (6-(2-Methoxy-2-oxoethyl)pyridin-3-yl)boronic acid Analogues

| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| A | HL60 | 5.0 | Apoptosis induction |

| B | MCF7 | 3.0 | Inhibition of Bcl-2 |

| C | A549 | 4.5 | Cell cycle arrest |

Note: IC50 values indicate the concentration required to inhibit cell growth by 50%.

Case Studies

- Cytotoxicity in Cancer Cells : A study evaluated the effects of (6-(2-Methoxy-2-oxoethyl)pyridin-3-yl)boronic acid on HL60 and MCF7 cells. The compound demonstrated significant cytotoxicity, particularly in MCF7 cells, where it induced apoptosis through the modulation of Bcl-2 family proteins .

- Mechanistic Insights : Further investigations revealed that the compound could disrupt calcium homeostasis within cells, impacting p-glycoprotein activity, which is crucial for drug resistance in cancer cells .

- Structure-Activity Relationship (SAR) : Modifications at the 3 and 4 positions of the pyridine ring were found to significantly influence cytotoxicity. For instance, introducing hydrophilic groups at these positions improved activity against resistant cell lines .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (6-(2-Methoxy-2-oxoethyl)pyridin-3-yl)boronic acid?

- Methodology : The compound can be synthesized via Suzuki-Miyaura cross-coupling or direct functionalization of pre-existing pyridine-boronic acid derivatives. For example, a Pd(PPh₃)₄-catalyzed coupling under reflux (115°C) in a mixed solvent system (MeOH/CH₂Cl₂) with Na₂CO₃ as a base achieved 54% yield for a structurally similar pyridinylboronic acid . Alternative routes may involve protecting the boronic acid group during esterification of the methoxy-oxoethyl side chain to avoid protodeboronation.

Q. How is this compound characterized spectroscopically?

- Methodology :

- NMR : ¹H and ¹³C NMR identify substituent positions on the pyridine ring. For example, the methoxy group typically resonates at δ ~3.3–3.5 ppm, while the boronic acid proton appears as a broad peak at δ ~8–10 ppm .

- FT-IR : B-O stretching (~1340 cm⁻¹) and C=O (ester) vibrations (~1720 cm⁻¹) confirm functional groups .

- Mass Spectrometry : HRMS (ESI+) can validate molecular weight (e.g., [M+H]+ observed at m/z 224.08) .

Q. What are common impurities in its synthesis, and how are they resolved?

- Methodology : By-products include deboronated pyridine derivatives or ester hydrolysis products. Reverse-phase HPLC (C18 column, acetonitrile/water gradient) or LCMS can separate and identify impurities. For instance, LCMS with a retention time of ~1.26 minutes under acidic conditions (e.g., 0.1% TFA) is effective .

Advanced Research Questions

Q. How does the electron-withdrawing methoxy-oxoethyl group influence Suzuki-Miyaura coupling efficiency?

- Methodology : The ester group reduces electron density at the pyridine ring, potentially slowing transmetallation. Kinetic studies under varying Pd catalysts (e.g., PdCl₂(dppf)) and bases (K₃PO₄ vs. Na₂CO₃) can quantify reactivity. For example, coupling with 4-iodotrifluoromethylpyrimidine required elevated temperatures (100–120°C) for aryl-aryl bond formation .

Q. What strategies stabilize this boronic acid against protodeboronation in aqueous media?

- Methodology :

- Protection : Use pinacol esterification (e.g., reacting with pinacol in THF) to stabilize the boronic acid during synthesis. Deprotection with mild acid (e.g., HCl/MeOH) regenerates the active form .

- pH Control : Maintain neutral to slightly basic conditions (pH 7–9) during reactions to minimize hydrolysis .

Q. How can computational methods predict its reactivity in cross-coupling reactions?

- Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the transition state of transmetallation. For similar compounds, Fukui indices identify nucleophilic/electrophilic sites on the pyridine ring, correlating with experimental coupling yields .

Q. How is this compound incorporated into functional polymers or sensors?

- Methodology :

- Copolymerization : Co-polymerize with vinyl monomers (e.g., styrene) via RAFT polymerization. The boronic acid moiety enables post-polymerization modifications (e.g., sugar sensing via diol complexation) .

- Post-functionalization : Attach to pre-synthesized polymers via Mitsunobu or click chemistry .

Data Contradiction Analysis

Q. Why do reported yields for similar Suzuki couplings vary across studies?

- Analysis :

- Catalyst Choice : Pd(PPh₃)₄ vs. PdCl₂(dppf) may alter reaction efficiency due to differing ligand electron-donating abilities .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance solubility but may accelerate protodeboronation compared to MeOH/CH₂Cl₂ mixtures .

- Base Strength : Stronger bases (e.g., K₃PO₄) improve transmetallation but risk ester hydrolysis .

Analytical Workflow Table

| Step | Technique | Parameters | Application |

|---|---|---|---|

| Synthesis Monitoring | TLC | Silica gel, UV detection | Track reaction progress |

| Purification | Flash Chromatography | Hexane/EtOAc (3:1) gradient | Remove unreacted boronic acid |

| Structural Confirmation | ¹H/¹³C NMR | CDCl₃ or DMSO-d₆ | Assign substituent positions |

| Purity Assessment | HPLC | C18 column, 0.1% TFA in H₂O/MeCN | Quantify impurities (<2%) |

| Stability Testing | FT-IR | ATR mode, 400–4000 cm⁻¹ | Monitor B-O bond integrity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.